Superior Therapeutic Index in Preclinical Efficacy vs. Emesis Models: GSK356278 vs. Rolipram vs. Roflumilast
GSK356278 exhibits a markedly superior therapeutic index compared to first- and second-generation PDE4 inhibitors rolipram and roflumilast in a direct head-to-head comparison using the same preclinical models. The therapeutic index was defined as the ratio of the dose required for anti-inflammatory efficacy (lipopolysaccharide (LPS)-induced neutrophilia in rats) to the dose threshold for inducing emesis (rat pica feeding model). GSK356278 achieved an index >150, which is >300-fold greater than rolipram (0.5) and >23-fold greater than roflumilast (6.4) [1].
| Evidence Dimension | Therapeutic Index (Anti-inflammatory ED50 / Emetic Threshold) |
|---|---|
| Target Compound Data | >150 |
| Comparator Or Baseline | Rolipram: 0.5; Roflumilast: 6.4 |
| Quantified Difference | GSK356278 is >300-fold higher than rolipram and >23-fold higher than roflumilast |
| Conditions | In vivo rat models: LPS-induced neutrophilia (efficacy) and pica feeding (emesis) |
Why This Matters
This directly quantifies a dramatically wider safety margin for CNS applications, reducing the risk of dose-limiting emetic side effects that have historically derailed clinical translation of PDE4 inhibitors.
- [1] Rutter AR, Poffe A, Cavallini P, Davis TG, Schneck J, Negri M, Vicentini E, Montanari D, Arban R, Gray FA, et al. GSK356278, a Potent, Selective, Brain-Penetrant Phosphodiesterase 4 Inhibitor That Demonstrates Anxiolytic and Cognition-Enhancing Effects without Inducing Side Effects in Preclinical Species. J Pharmacol Exp Ther. 2014 Jul;350(1):153-63. View Source
